molecular formula C15H18ClN3O2 B2465291 ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1706445-41-1

ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2465291
CAS RN: 1706445-41-1
M. Wt: 307.78
InChI Key: YBHPQRDFDQSKQE-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This class of compounds has attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines includes a bicyclic heterocyclic compound which is a fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring that usually is an α,β-unsaturated ketone, or a 1,3-dicarbonyl compound .

Scientific Research Applications

Synthesis and Antiviral Activity

Ethyl 1-Phenyl-1H,4H,5H,6H,7H-Pyrazolo[4,3-c]Pyridine-3-Carboxylate derivatives have been synthesized and tested for antiviral activities. Specifically, derivatives of this compound have shown inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) without toxicity to Vero cells (Bernardino et al., 2007).

Catalysis in Synthesis of Condensed Pyrazoles

The compound has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones. This demonstrates its role in facilitating complex organic syntheses (Arbačiauskienė et al., 2011).

Synthesis of Pyrazolopyridines

A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates have been prepared using ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate. These compounds were characterized by various spectroscopic techniques, highlighting its importance in the synthesis of new organic compounds (Maqbool et al., 2013).

Application in Novel Synthesis Methods

The compound has been used in novel and efficient synthesis methods for producing new pyrazolo[3,4-b]pyridine products. This demonstrates its utility in the development of new synthetic processes for heterocyclic compounds (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c1-2-20-15(19)14-12-10-16-9-8-13(12)18(17-14)11-6-4-3-5-7-11;/h3-7,16H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHPQRDFDQSKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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